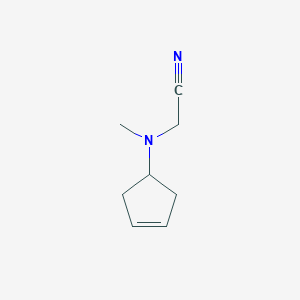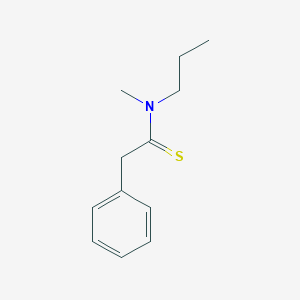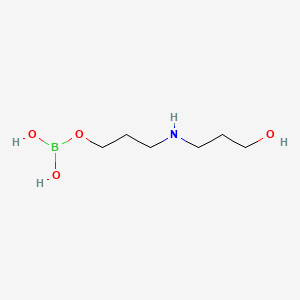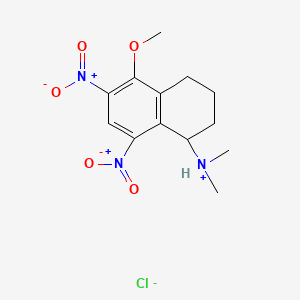
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is a complex organic compound with a molecular formula of C₁₀H₁₃N·HCl. It is a derivative of naphthylamine, featuring multiple functional groups including amino, nitro, and methoxy groups. This compound is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthylamine Derivatives: The compound can be synthesized by reducing naphthylamine derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Nitration and Methoxylation: The compound undergoes nitration to introduce nitro groups at specific positions on the naphthalene ring, followed by methoxylation to add the methoxy group.
Industrial Production Methods:
Batch Production: Industrial production often involves batch processes where raw materials are added in specific quantities and subjected to controlled reaction conditions to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and acetic anhydride (Ac₂O) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For example, in biological systems, it may interact with enzymes or receptors, leading to specific cellular responses.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: A simpler derivative without the additional nitro and methoxy groups.
2-Naphthylamine: A structural isomer with the amino group at a different position on the naphthalene ring.
Naphthalene-1,5-diamine: A compound with two amino groups on the naphthalene ring.
Uniqueness: 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to its similar compounds.
Propriétés
Numéro CAS |
64037-82-7 |
|---|---|
Formule moléculaire |
C13H18ClN3O5 |
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
(5-methoxy-6,8-dinitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H17N3O5.ClH/c1-14(2)9-6-4-5-8-12(9)10(15(17)18)7-11(16(19)20)13(8)21-3;/h7,9H,4-6H2,1-3H3;1H |
Clé InChI |
HNFGCJDTDFCKFO-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


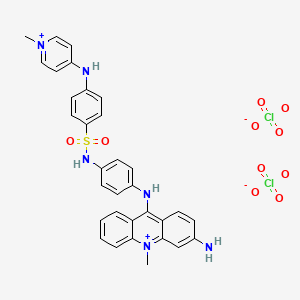

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

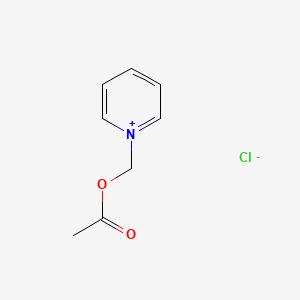
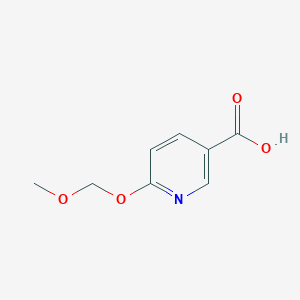
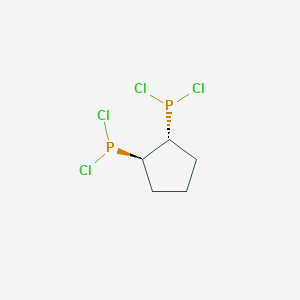
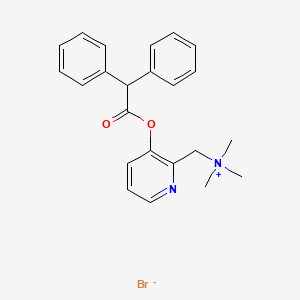
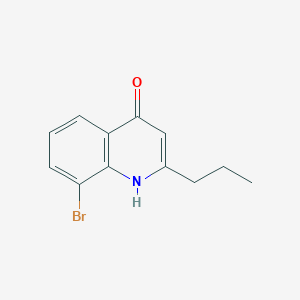
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
